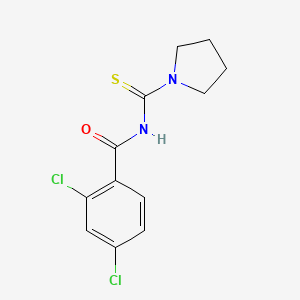

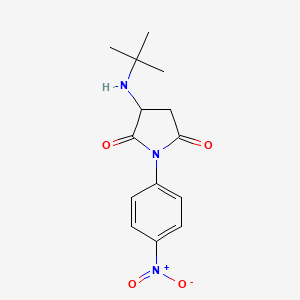

![molecular formula C12H15N5OS B5517955 3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5517955.png)

3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine" often involves the cyclization of aminopyridines and chloro ketones to give imidazo[1,2-a]pyridines, which are then further modified to introduce various side chains, including thiadiazole functionalities. These synthetic routes highlight the complexity and versatility in accessing the core structure of the target compound (Starrett et al., 1989).

Molecular Structure Analysis

The molecular structure of compounds within this class, including the 1,2,3-thiadiazole and imidazole rings, plays a crucial role in their biological activity. Structural analyses often reveal the importance of substituent patterns on the heterocyclic rings for determining the compound's physical and chemical properties. X-ray crystallography and NMR studies provide detailed insights into the conformations and electronic structures of these molecules, contributing to a deeper understanding of their reactivity and interaction with biological targets.

Chemical Reactions and Properties

Compounds like "3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine" participate in various chemical reactions, including nucleophilic substitution and cycloaddition, which are pivotal in modifying their structure for enhanced activity or specificity. The presence of the thiadiazole and imidazole rings in these compounds introduces unique chemical properties, such as the ability to form hydrogen bonds and interact with metal ions, which can be exploited in designing more effective molecules (Ganesan et al., 2013).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The synthesis of imidazo[1,2-a]pyridines and their derivatives has been investigated for potential antisecretory and cytoprotective properties, although specific compounds in this class did not demonstrate significant antisecretory activity. However, some compounds have shown good cytoprotective properties in ethanol and HCl models, highlighting their potential therapeutic applications (Starrett et al., 1989).

Another study focused on the synthesis and characterization of imidazo[2,1-b][1,3,4]thiadiazole derivatives. These compounds were evaluated for their antimicrobial activities, with some demonstrating significant antibacterial and antifungal effects, suggesting their potential use in developing new antimicrobial agents (Alegaon & Alagawadi, 2011).

Medicinal Chemistry and Pharmacology

Research into N-aryl-piperidine derivatives has identified potent agonists for the human histamine H3 receptor. These compounds' affinity and selectivity suggest potential applications in treating neurological disorders (Ishikawa et al., 2010).

Additionally, the development of nonionic surfactants based on thiadiazole and imidazole derivatives has been reported. These surfactants were synthesized from biologically active stearic acid and evaluated for their antimicrobial properties, showcasing their utility in creating bioactive materials with potential industrial applications (Abdelmajeid et al., 2017).

Novel Applications and Synthesis Techniques

The use of mixed ligand fac-tricarbonyl complexes for labeling bioactive molecules demonstrates the versatility of imidazole and thiadiazole derivatives in medicinal chemistry, allowing for the development of targeted therapies and diagnostic agents (Mundwiler et al., 2004).

Furthermore, the synthesis and evaluation of novel 1,3,4-thiadiazole amide derivatives containing piperazine for their antimicrobial activity further emphasize the therapeutic potential of these compounds in addressing resistant microbial strains (Xia, 2015).

Propiedades

IUPAC Name |

[3-(1H-imidazol-2-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5OS/c1-8-10(19-16-15-8)12(18)17-6-2-3-9(7-17)11-13-4-5-14-11/h4-5,9H,2-3,6-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHHGOJNELMWIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCCC(C2)C3=NC=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

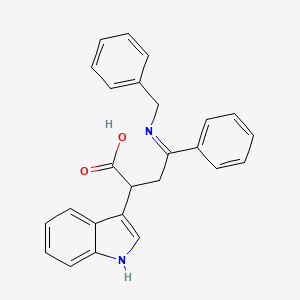

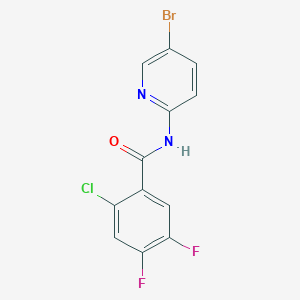

![2-(2-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5517894.png)

![2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5517902.png)

![3-[2-(dimethylamino)ethyl]-8-(4-pyrrolidin-1-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517911.png)

![8-[2,5-dimethoxy-4-(methylthio)benzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517926.png)

![8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517949.png)

![(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5517958.png)

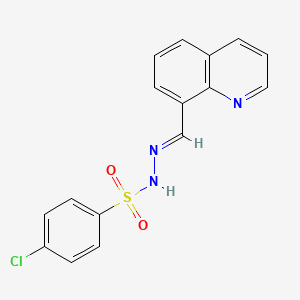

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5517975.png)

![methyl [3-allyl-2-(benzoylhydrazono)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B5517978.png)

![6-ethyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5517980.png)